Lepadiformine A vs. Lepadiformine B and C: Differential IK1 Potassium Channel Blockade Potency and Affinity
Lepadiformine A blocks the cardiac inward rectifier potassium current (IK1) in frog atrial myocytes with an apparent dissociation constant (KD) of 1.42 μM. This potency is directly compared to its naturally occurring analogs lepadiformine B and C. Lepadiformine B, which has a shortened C13 aliphatic chain, exhibits nearly identical affinity (KD = 1.56 μM) but reduced potency. Lepadiformine C, which lacks the C2 oxygenated side chain entirely, shows markedly diminished inhibitory activity [1]. The voltage dependence of blockade indicates that lepadiformine A occupies a receptor site at approximately two‑thirds of the membrane depth [2].
| Evidence Dimension | IK1 potassium current blockade (apparent dissociation constant, KD) |
|---|---|
| Target Compound Data | KD = 1.42 μM (Lepadiformine A) |
| Comparator Or Baseline | KD = 1.56 μM (Lepadiformine B); markedly decreased inhibition (Lepadiformine C) |
| Quantified Difference | Lepadiformine A is 1.10‑fold more potent than lepadiformine B (KD ratio); lepadiformine C exhibits poor inhibition activity |
| Conditions | Patch‑clamp electrophysiology on frog atrial myocytes; lepadiformine A concentration range 0.4–3.3 μM |
Why This Matters
This head‑to‑head comparison quantifies the precise structural determinants (C2 oxygenated side chain and C13 aliphatic chain length) required for IK1 channel blockade, enabling researchers to select lepadiformine A as the optimal molecular probe for cardiac electrophysiology studies rather than the less potent lepadiformine B or C.
- [1] Sauviat, M. P., Vercauteren, J., Grimaud, N., Jugé, M., Nabil, M., Petit, J. Y., & Biard, J. F. (2006). Sensitivity of cardiac background inward rectifying K+ outward current (IK1) to the alkaloids lepadiformines A, B, and C. Journal of Natural Products, 69(4), 558–562. View Source
- [2] Sauviat, M. P., Meunier, F. A., Kreger, A., & Molgó, J. (2001). Cardiovascular effects of lepadiformine, an alkaloid isolated from the ascidians Clavelina lepadiformis (Müller) and C. moluccensis (Sluiter). Toxicon, 39(8), 1231–1237. View Source
